Crystalline Sodium Acetate Adduct Isolation: 93% Yield vs Historical 63% Pure Oxime
Diethyl isonitrosomalonate can be isolated as a crystalline 3:1 addition compound with sodium acetate (IV, m.p. 87–88°C) in 93% yield from diethyl malonate, representing a substantial improvement over prior art. Earlier methods using similar nitrosation conditions yielded at most 63% of the pure oily oxime (III) [1]. The crystalline adduct is stable under normal storage conditions, crystallizes readily from dichloromethane, chloroform, benzene, or toluene, and is thus more suitable as a purified intermediate for subsequent syntheses than the oily free oxime [1]. By contrast, diethyl malonate (liquid, b.p. 199°C) and diethyl 2-oxomalonate (oil or low-melting solid) lack this convenient purification handle.
| Evidence Dimension | Isolation yield of purified intermediate from diethyl malonate |
|---|---|
| Target Compound Data | 93% yield as crystalline 3:1 sodium acetate adduct (IV), m.p. 87–88°C |
| Comparator Or Baseline | 63% yield of pure oily oxime (III) reported by earlier investigators using same nitrosation method (Redemann & Dunn, 1939; Snyder & Smith, 1944) |
| Quantified Difference | 30 percentage-point yield increase plus crystalline vs. oil physical form |
| Conditions | Nitrosation of diethyl malonate with NaNO₂/glacial acetic acid; adduct crystallized from organic solvent |
Why This Matters
The crystalline adduct form enables straightforward purification and storage, reducing procurement risk associated with variable-purity oily intermediates and directly translating to higher downstream yields.
- [1] Shaw, K. N. F.; Nolan, C. Improved Preparation of Diethyl Oximino-, Formamido- and Acetamidomalonates. J. Org. Chem. 1957, 22, 1668–1671. View Source
